(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride
Description
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is a hydrazine derivative characterized by an ethyl backbone substituted with an o-methoxyphenoxymethyl group. This compound is structurally distinct due to the ortho-methoxy phenoxy moiety, which confers unique electronic and steric properties. Hydrazine derivatives are widely used in organic synthesis, particularly in the formation of heterocycles such as pyrazolines, thiazoles, and triazoles, and are investigated for biological activities, including enzyme inhibition and cytotoxicity .
Properties
CAS No. |
70145-88-9 |
|---|---|
Molecular Formula |
C10H17ClN2O2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
[1-(2-methoxyphenoxy)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8(12-11)7-14-10-6-4-3-5-9(10)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChI Key |
KCZSPXMVHBRQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of o-Methoxyaniline Derivatives
- The starting material, o-methoxyaniline (o-anisidine), is dissolved in a strong hydrochloric acid solution to form the corresponding anilinium salt.
- Sodium nitrite (NaNO2) is added at low temperatures (0–5 °C) to generate the methoxyphenyldiazonium salt in situ.
- The molar ratios typically follow: aniline : HCl : NaNO2 = 1 : ~2.3–3.2 : ~1–1.1.
- Reaction times range from 30 to 90 minutes, maintaining low temperature to prevent decomposition of the diazonium intermediate.
Reduction to Methoxyphenylhydrazine
- The diazonium salt is reduced to the hydrazine derivative using reducing agents.
- Common reducing agents include sodium sulfite (Na2SO3), sodium bisulfite, or sodium pyrosulfite.
- Some methods employ tin(II) chloride (SnCl2) as a reducing agent, but this introduces heavy metal waste and operational difficulties such as slurry formation and expensive waste treatment.
- The sulfite-based reduction is preferred industrially for cost-effectiveness and environmental reasons.
Specific Preparation of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine Hydrochloride
While direct literature on this exact compound is limited, related hydrazine derivatives with methoxyphenoxy substituents have been synthesized via analogous routes:
- The methoxyphenoxy moiety is introduced typically by reacting appropriate phenoxyalkyl intermediates with hydrazine derivatives.
- For example, hydrazide derivatives are reacted with 2-(4-formyl-2-methoxyphenoxy)-N-aryl acetamide derivatives to yield hydrazone intermediates, which upon further reduction or modification yield the hydrazine hydrochloride salts.
- Purification is commonly achieved by chromatography on silica gel, using eluents such as methylene chloride with tetrahydrofuran (THF) or hexane/ethyl acetate mixtures, followed by recrystallization from diisopropyl ether or acetonitrile to obtain colorless amorphous solids with melting points around 182–183 °C.
Detailed Reaction Conditions and Purification
Analytical Characterization Supporting Synthesis
NMR Spectroscopy:
Hydrazine derivatives show characteristic signals in ^1H-NMR:Melting Point:
Pure hydrazine hydrochloride salts of this class show melting points in the range 180–185 °C, consistent with literature values.Infrared Spectroscopy (IR):
NH stretching vibrations appear between 3150–3350 cm^-1, and aromatic C–O stretches near 1200–1300 cm^-1.
Challenges and Industrial Considerations
- The thermal instability of methoxyphenyldiazonium salts requires low-temperature control during diazotization to avoid decomposition.
- Use of heavy metal reducing agents like tin(II) chloride is effective but environmentally and economically unfavorable.
- Sulfite-based reductions provide a cleaner alternative but may require optimization of pH and temperature to maximize yield and purity.
- Waste treatment and equipment corrosion due to acidic and sulfite conditions must be managed carefully.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazine compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Scientific Research Applications
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular processes by inhibiting enzymes or disrupting cellular structures .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Solubility: Ethyl hydrazines (e.g., [1-(4-Methoxyphenyl)ethyl]hydrazine HCl) are more soluble in ethanol/water than purely aromatic derivatives due to the ethyl spacer .
- Stability : Ortho-substituted compounds (target) may exhibit lower thermal stability compared to para-substituted analogues due to steric strain .
Biological Activity
(1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride can be attributed to its interaction with cellular targets that are crucial for cancer cell proliferation and survival. Preliminary studies suggest that this compound may act as a thymidylate synthase (TS) inhibitor , which is significant because TS is an essential enzyme in the synthesis of DNA. Inhibition of TS leads to impaired DNA synthesis, ultimately resulting in apoptosis in rapidly dividing cancer cells.
Antiproliferative Effects
The antiproliferative effects of (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride have been evaluated using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.71 | TS inhibition, apoptosis induction |
| PC-3 (Prostate Cancer) | 1.10 | Cell cycle arrest at S phase |
| SKOV3 (Ovarian Cancer) | 1.84 | Induction of apoptosis |
These values indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, suggesting it may be a promising candidate for further development as an anticancer agent .
In Vitro Studies
In vitro studies have demonstrated that (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride not only inhibits cell proliferation but also induces apoptosis through various pathways. For instance, it has been shown to activate caspases and increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors . The compound's ability to induce cell cycle arrest at the S phase further emphasizes its potential as an anticancer therapeutic.
Case Studies
Several case studies have investigated the effects of this compound in vivo and in vitro:
- Study 1 : A study conducted on prostate cancer models indicated that treatment with (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride led to a significant reduction in tumor size compared to control groups. The mechanism was linked to its role as a TS inhibitor, which was confirmed through biochemical assays .
- Study 2 : Another research effort focused on breast cancer cells showed that this compound could sensitize cells to other chemotherapeutic agents, enhancing their efficacy and reducing required dosages .
Discussion
The findings surrounding (1-(o-Methoxyphenoxymethyl)ethyl)hydrazine hydrochloride highlight its potential as an effective anticancer agent due to its ability to inhibit key enzymes involved in DNA synthesis and promote apoptotic pathways. The low IC50 values across multiple cancer types suggest that it could be developed into a potent therapeutic option.
Q & A
Q. Critical parameters :
- Temperature : Higher temperatures (>80°C) risk side reactions (e.g., oxidation of hydrazine).
- Solvent choice : Polar solvents enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
Yield optimization : Typical yields range from 65–75%, with purity >95% confirmed via HPLC .
Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?
Answer:
- NMR spectroscopy :
- 1H/13C NMR : Identifies methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydrazine NH2 signals (δ 2.5–3.0 ppm, broad). Coupling patterns confirm ortho-substitution on the phenyl ring .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 202.68) and fragmentation patterns .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Data interpretation : Cross-validate spectral data with computational models (e.g., DFT) to resolve ambiguities in stereochemistry .
Advanced: How does the ortho-methoxy group influence electronic and steric effects in reactivity studies?
Answer:
The ortho-methoxy group induces:
- Steric hindrance : Limits rotational freedom of the phenoxyethyl chain, affecting binding to biological targets (e.g., enzymes) .
- Electronic effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution reactivity compared to para-substituted analogs .
Q. Experimental validation :
- Compare reaction rates with para-methoxy analogs in SNAr reactions (e.g., with nitrobenzene derivatives). Ortho-substituted derivatives show 20–30% slower kinetics due to steric effects .
- DFT calculations reveal reduced LUMO energy (-1.8 eV) in the ortho derivative, favoring electrophilic interactions .
Advanced: How can conflicting biological activity data between similar hydrazine derivatives be resolved?
Answer:
Contradictions often arise from:
Q. Resolution strategies :
Standardize assays : Use identical cell lines (e.g., HepG2), solvent systems (e.g., DMSO:PBS), and exposure times (24–48 hrs) .
SAR studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric contributions .
Molecular docking : Validate interactions with target proteins (e.g., monoamine oxidase) using crystal structures (PDB ID: 2BXR) .
Advanced: What mechanistic insights explain the compound’s reactivity in coupling reactions?
Answer:
The hydrazine moiety acts as a bifunctional nucleophile , enabling:
Q. Kinetic studies :
- Second-order rate constants (k = 0.15 M⁻¹s⁻¹) for diazo coupling at 25°C, measured via UV-Vis spectroscopy .
- Steric effects from the ortho-methoxy group reduce reaction rates by 40% compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
